molecular formula C21H24FNO2 B2598986 1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide CAS No. 1705924-16-8

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide

Cat. No.: B2598986
CAS No.: 1705924-16-8
M. Wt: 341.426
InChI Key: JGASMHRIKNPZAL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide is a synthetic organic compound It features a cyclopropane ring, a fluorophenyl group, and a methoxy-phenylbutyl group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Methoxy-Phenylbutyl Group: This could be done through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide can undergo various chemical reactions:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide
  • 1-(4-bromophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity and stability. Fluorine atoms can also affect the compound’s biological activity, making it potentially more effective in certain applications compared to its chloro or bromo analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c1-3-21(25-2,17-7-5-4-6-8-17)15-23-19(24)20(13-14-20)16-9-11-18(22)12-10-16/h4-12H,3,13-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGASMHRIKNPZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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